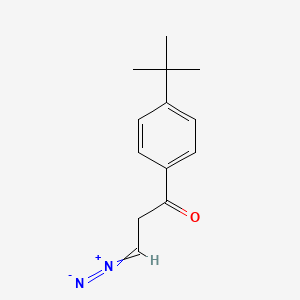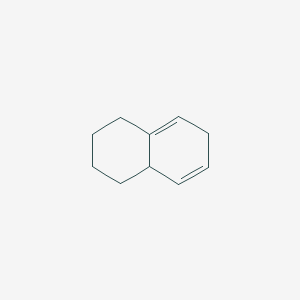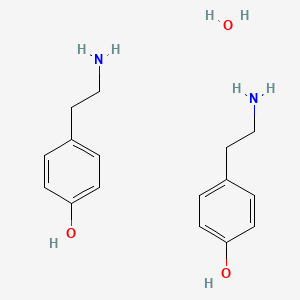
4-(2-Aminoethyl)phenol;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)phenol;hydrate, also known as p-tyramine, is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol and contains an aminoethyl group attached to the para position of the phenol ring. This compound is commonly found in various plants and animals and plays a role in biological processes.
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)phenol can be synthesized through several methods. One common method involves the reduction of 4-(2-nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of 25-30°C and a pressure of 1-2 atm.
Another method involves the reaction of 4-hydroxybenzaldehyde with nitroethane in the presence of ammonium acetate and acetic acid to form 4-(2-nitroethyl)phenol, which is then reduced to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In industrial settings, 4-(2-Aminoethyl)phenol is produced through the catalytic hydrogenation of 4-(2-nitroethyl)phenol. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-iminoethyl)phenol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 4-(2-nitroethyl)phenol to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 4-(2-iminoethyl)phenol.
Reduction: 4-(2-Aminoethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the reagent used.
科学研究应用
4-(2-Aminoethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its role as a biogenic amine and its involvement in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and its role in certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Aminoethyl)phenol involves its interaction with various molecular targets and pathways. As a biogenic amine, it can bind to and activate specific receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence various physiological processes, including mood regulation, cardiovascular function, and gastrointestinal activity.
相似化合物的比较
4-(2-Aminoethyl)phenol is similar to other phenethylamine derivatives, such as:
Phenethylamine: Lacks the hydroxyl group on the phenol ring.
Dopamine: Contains an additional hydroxyl group on the phenol ring.
Norepinephrine: Contains an additional hydroxyl group and a hydroxyl group on the ethylamine side chain.
Uniqueness
4-(2-Aminoethyl)phenol is unique due to its specific structure, which allows it to interact with certain receptors and enzymes in a distinct manner compared to other similar compounds. This uniqueness contributes to its specific biological and chemical properties.
属性
CAS 编号 |
62722-95-6 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)phenol;hydrate |
InChI |
InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |
InChI 键 |
IMRRSPNUCYYRGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
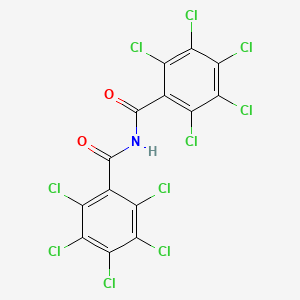
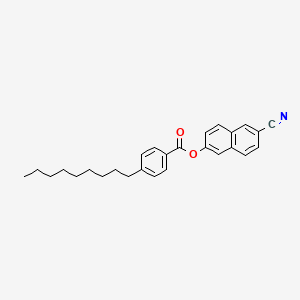
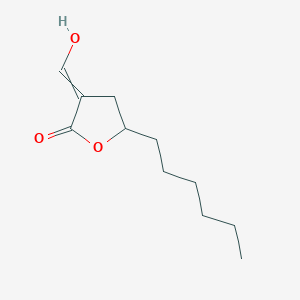
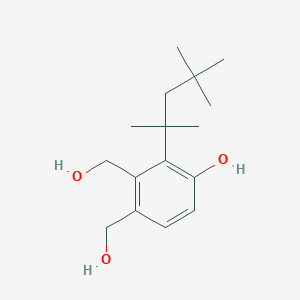
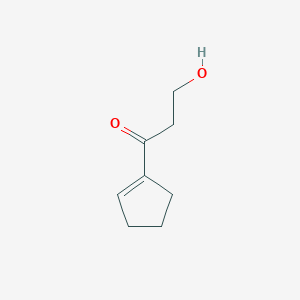
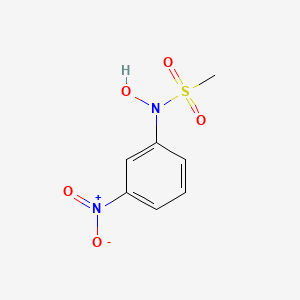
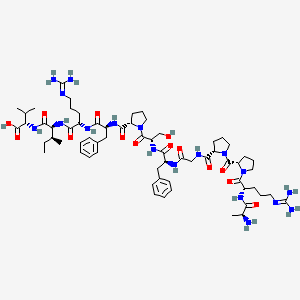
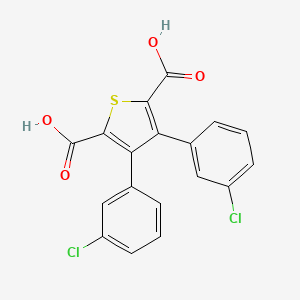
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
